molecular formula C11H9NO4 B12895998 N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide CAS No. 54819-23-7

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide

Cat. No.: B12895998
CAS No.: 54819-23-7
M. Wt: 219.19 g/mol
InChI Key: YSVIOFKUOBVJII-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . Its structure features a benzamide group linked to a (3S)-2,5-dioxooxolane (a chiral succinimide) ring system, making it a potential building block in organic and medicinal chemistry research. This chiral scaffold is of interest for synthesizing more complex molecules, such as polymers and pharmaceutical intermediates. Researchers may explore its application in developing polyimide resins, which are critical for creating advanced materials like heat-resistant films and coatings . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54819-23-7

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]benzamide

InChI

InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1

InChI Key

YSVIOFKUOBVJII-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N 3s 2,5 Dioxooxolan 3 Yl Benzamide and Its Stereoisomers

Strategic Approaches for Amide Bond Formation in Benzamide (B126) Synthesis

The creation of the amide bond in N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide is a critical step that involves the coupling of a benzoic acid derivative with an amino-functionalized 2,5-dioxooxolan precursor. The efficiency and success of this transformation hinge on the methods used to activate the carboxylic acid and facilitate the nucleophilic attack by the amine.

Optimization of Coupling Reagents and Reaction Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxyl group. A vast array of coupling reagents has been developed to achieve this transformation under mild conditions, minimizing side reactions and racemization, which is crucial when dealing with chiral molecules. nih.gov

The choice of coupling reagent is paramount for maximizing yield and purity. Common classes of reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts. peptide.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic reagents, but their use can be complicated by the formation of difficult-to-remove urea (B33335) byproducts. peptide.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to form an active ester, improving efficiency. nih.gov

Interactive Table: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)Key AdvantagesCommon Drawbacks
Carbodiimides DCC, DIC, EDCCost-effective, widely used. peptide.comUrea byproduct removal can be difficult; potential for racemization. peptide.com
Phosphonium Salts PyAOP, PyBOPHigh reactivity, effective for sterically hindered couplings. peptide.comHigher cost compared to carbodiimides.
Uronium/Guanidinium Salts HATU, HBTU, HCTU, COMUVery efficient, fast reaction times, low racemization. peptide.comnih.govPotential safety concerns (explosiveness of HOBt-derived reagents); higher cost. nih.gov
Other CDI, B(OCH2CF3)3CDI is useful for fragment coupling; Boron reagents offer alternative activation pathways. peptide.comacs.orgLimited scope for some reagents.

Stereoselective Synthesis of the (3S)-2,5-Dioxooxolan Moiety

The chiral center at the C3 position of the 2,5-dioxooxolan (succinic anhydride) ring dictates the stereochemistry of the final product. Establishing this stereocenter with high enantiomeric purity is a significant challenge. Several advanced asymmetric synthesis strategies are employed to achieve this goal.

Chiral Auxiliary-Based Asymmetric Synthesis

One of the most reliable methods for introducing chirality is the use of a chiral auxiliary. york.ac.uk This strategy involves temporarily attaching an optically pure molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and potentially recycled. youtube.com

For the synthesis of a chiral succinic acid derivative, a common approach involves auxiliaries like the Evans oxazolidinones. nih.govresearchgate.net A prochiral succinic acid derivative can be attached to the chiral auxiliary, and subsequent reactions, such as alkylation at the α-position, proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched succinic acid derivative, which can then be cyclized to form the anhydride (B1165640). nih.gov The success of this method relies on high diastereoselectivity in the key bond-forming step and efficient, non-racemizing removal of the auxiliary. researchgate.net

Table: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationStereochemical Control Mechanism
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions. nih.govresearchgate.netForms a chelated enolate, with a substituent on the auxiliary blocking one face from electrophilic attack. researchgate.net
Camphor (B46023) Derivatives Asymmetric Diels-Alder, alkylations. researchgate.netThe rigid, concave structure of the camphor backbone provides effective steric shielding. researchgate.net
SAMP/RAMP Hydrazones Asymmetric α-alkylation of ketones and aldehydes.Forms a metalated aza-enolate, where the chiral auxiliary directs the approach of the electrophile.

Asymmetric Catalysis in the Construction of the Oxolan Ring

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. researchgate.net This can be achieved through transition-metal catalysis or organocatalysis.

For the construction of chiral five-membered rings like the oxolan moiety, various catalytic asymmetric reactions can be envisioned. nih.gov For example, a catalytic asymmetric hydrogenation or a Michael addition to a suitably substituted maleic anhydride derivative could potentially set the stereocenter. Iron-catalyzed reactions, for instance, have emerged as a sustainable option for various asymmetric transformations, including hydrogenations and alkylations. mdpi.com The catalyst system typically consists of a metal center and a chiral ligand, where the ligand creates a chiral environment that forces the reaction to proceed stereoselectively. mdpi.com Similarly, organocatalysis, using small chiral organic molecules as catalysts, has been successfully applied to a wide range of cycloadditions and conjugate additions that can be adapted for the synthesis of chiral heterocyclic frameworks. nih.gov

Chemoenzymatic Approaches for Enantioselective Production

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them ideal for green chemistry applications. unimi.it Chemoenzymatic strategies often involve the use of enzymes, such as lipases or esterases, to resolve racemic mixtures or desymmetrize prochiral compounds.

Diastereoselective Control in Cyclization Reactions to Form the Lactone

The critical structural feature of this compound is the chiral center at the C3 position of the 2,5-dioxooxolan (succinic anhydride) ring. The formation of this ring via cyclization of a precursor, typically a derivative of N-benzoyl-aspartic acid, is a key step where stereocontrol must be exerted to obtain the desired (3S) configuration and to control the formation of diastereomers if other stereocenters are present.

The cyclization of N-acyl-aspartic acid to the corresponding anhydride can be achieved using dehydrating agents such as acetyl chloride or phosphorus oxychloride. The stereointegrity of the starting amino acid is generally maintained during this process. For instance, starting with N-benzoyl-L-aspartic acid would be the logical precursor for the (3S) product.

More advanced methods focus on achieving high diastereoselectivity when multiple stereocenters are being formed. While literature directly detailing the diastereoselective cyclization for this compound is sparse, principles from related syntheses can be applied. For example, in the synthesis of polysubstituted 2-oxopyrrolidines (γ-lactams) from succinic anhydride and 1,3-azadienes, the reaction has been shown to be diastereoselective. nih.govrsc.org This formal cycloaddition proceeds to create vicinally functionalized γ-lactams with contiguous stereocenters in a controlled manner. nih.govrsc.org The nature of the substituents on the reactants can significantly influence the diastereomeric outcome. nih.gov

Furthermore, the synthesis of P-chiral amino acid-derived phosphonamidic anhydrides, which also involves the condensation of an amino acid derivative with a reactive species, results in the formation of diastereomers. acs.orgnih.gov These examples highlight that the choice of reactants, catalysts, and reaction conditions are paramount in controlling the stereochemical outcome of the cyclization process.

Synthesis of Structural Analogues for Comprehensive Structure-Activity Relationship Studies

SAR studies are fundamental in drug discovery to understand how different parts of a molecule contribute to its biological activity. For this compound, this involves the systematic modification of both the benzamide aromatic ring and the 2,5-dioxooxolan ring system.

Systematic Modification of the Benzamide Aromatic Ring

The benzamide moiety offers a prime location for structural modification to explore its impact on biological activity. A variety of substituted benzoic acids or benzoyl chlorides can be reacted with 3-aminosuccinic acid or its derivatives to generate a library of analogues.

Numerous studies have detailed the synthesis of N-substituted benzamide derivatives for various biological applications, providing a roadmap for creating analogues of the target compound. acs.org For instance, a series of N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with preliminary SAR studies indicating that substituents on the phenyl ring can significantly affect activity. acs.org In one study, it was found that a chlorine atom or a nitro group on the benzene (B151609) ring decreased the anti-proliferative activity of the compounds. acs.org

The general synthesis of these analogues involves the acylation of an amine with a substituted benzoyl chloride. In the context of our target molecule, this would involve reacting various substituted benzoyl chlorides with (S)-3-aminosuccinic acid, followed by cyclization to the anhydride. Alternatively, one could start with 3-aminosuccinic anhydride and perform the N-benzoylation.

Table 1: Examples of Benzamide Ring Modifications and Potential Synthetic Routes

R-Group on BenzamideStarting Benzoic Acid/Benzoyl ChloridePotential Impact on Properties
4-Methoxy4-Methoxybenzoyl chlorideElectron-donating, may affect binding affinity
4-Nitro4-Nitrobenzoyl chlorideElectron-withdrawing, may alter electronic interactions
4-Chloro4-Chlorobenzoyl chlorideHalogen substituent, can influence lipophilicity and binding
3,4-Dichloro3,4-Dichlorobenzoyl chlorideIncreased lipophilicity, potential for altered binding modes
4-(Trifluoromethyl)4-(Trifluoromethyl)benzoyl chlorideStrong electron-withdrawing group, affects pKa and lipophilicity

This systematic modification allows for the exploration of electronic effects, steric hindrance, and lipophilicity of the benzamide portion of the molecule, which are critical parameters in SAR studies.

Derivatization and Substitution Patterns within the 2,5-Dioxooxolan Ring System

The 2,5-dioxooxolan ring is a reactive electrophilic scaffold susceptible to nucleophilic attack, which provides a handle for further derivatization. The anhydride can be opened by various nucleophiles to generate a range of derivatives, which can be valuable for SAR studies.

Ring-opening reactions of succinimides and succinic anhydrides have been extensively studied. clockss.org For example, reaction with amines leads to the formation of amides, while alcohols yield esters. clockss.org This reactivity can be exploited to create a diverse set of analogues from a common intermediate.

Starting with this compound, reaction with an alcohol (ROH) would lead to the formation of a mono-ester of N-benzoyl-L-aspartic acid. Similarly, reaction with an amine (RNH₂) would yield the corresponding amide. These open-chain derivatives can be tested for biological activity to determine if the cyclic anhydride is essential.

Furthermore, modifications can be made to the succinic anhydride ring itself prior to coupling with the benzamide group. For example, substituted succinic anhydrides can be used as starting materials. The synthesis of succinimide-fused polycycles has been achieved through the reaction of substituted maleimides, demonstrating that complex structures can be built upon the succinimide (B58015) core. rsc.org

Table 2: Potential Derivatizations of the 2,5-Dioxooxolan Ring

Reaction TypeNucleophileResulting Functional GroupPotential for Further Modification
AlcoholysisAlcohols (e.g., Methanol)Ester and Carboxylic AcidThe new ester and acid can be further functionalized.
AminolysisAmines (e.g., Benzylamine)Amide and Carboxylic AcidThe new amide and acid provide points for diversification.
HydrolysisWaterTwo Carboxylic AcidsCan be used to generate the parent dicarboxylic acid.
ReductionReducing Agents (e.g., NaBH₄)Lactone or DiolCan explore the importance of the carbonyl groups.

These derivatizations allow for a thorough investigation of the structural requirements of the lactone portion of the molecule for its biological activity.

Considerations for Scalable Synthetic Pathways in Research Applications

For a compound to be useful in extensive research applications, including preclinical studies, a scalable synthetic route is essential. This requires the use of cost-effective reagents, robust and high-yielding reactions, and purification methods that are amenable to larger scales.

The synthesis of this compound would likely start from L-aspartic acid, a readily available and relatively inexpensive chiral starting material. The key transformations would be the N-benzoylation and the cyclization to the anhydride.

The N-benzoylation of aspartic acid can be achieved under Schotten-Baumann conditions, which are generally scalable. The subsequent cyclization to the anhydride using reagents like acetyl chloride is also a common and scalable laboratory procedure. However, for industrial-scale synthesis, alternative, more atom-economical methods might be considered. For example, the synthesis of amino acid N-carboxyanhydrides (NCAs) has been achieved using photo-on-demand phosgenation with chloroform, offering a safer alternative to using phosgene (B1210022) directly. acs.org While this is for a different type of anhydride, it highlights the ongoing development of safer and more scalable methods for anhydride synthesis.

The purification of the final product and intermediates is another critical consideration. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and efficient than chromatography. The development of a robust crystallization procedure for this compound would be a key step in developing a scalable synthesis.

Finally, process safety is a major concern in scalable synthesis. The potential hazards of all reagents and intermediates must be carefully evaluated, and the reaction conditions optimized to minimize risks. For example, the use of highly toxic or pyrophoric reagents should be avoided if possible. The development of continuous flow processes can also offer advantages in terms of safety and scalability for certain reactions.

Investigation of Molecular Interactions and Biological Target Engagement by N 3s 2,5 Dioxooxolan 3 Yl Benzamide

Identification and Characterization of Putative Biological Targets

The initial step in understanding the pharmacological potential of a compound like N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide is the identification of its biological targets. This process, often termed target deconvolution, utilizes a variety of advanced techniques.

Affinity-Based Proteomics and Chemoproteomics for Target Deconvolution

Affinity-based proteomics is a powerful strategy to isolate and identify proteins that physically interact with a small molecule. In a hypothetical study of this compound, this would involve immobilizing the compound onto a solid support, such as beads, to create a "bait." This bait would then be incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the compound would be "captured" and subsequently identified using mass spectrometry.

Chemoproteomics, a related approach, often employs a tagged version of the compound that can be used to covalently label its binding partners within a cellular context. This allows for the identification of targets under more physiological conditions.

Ligand-Based Target Discovery and Profiling

In the absence of a known target, ligand-based approaches can be used to predict potential targets by comparing the structure of this compound to other compounds with known biological activities. This computational method relies on the principle that structurally similar molecules are likely to bind to similar protein targets. However, without a library of known binders for a specific target, this approach remains predictive.

Enzymatic Assay Development and Kinetic Characterization

Once a putative target, for instance, an enzyme, is identified, the next step is to characterize the interaction biochemically. This involves developing specific enzymatic assays to measure the effect of this compound on the enzyme's activity.

Table 1: Hypothetical Kinetic Parameters for the Inhibition of a Putative Target Enzyme by this compound

ParameterValueDescription
IC₅₀[Data Not Available]The concentration of the compound required to inhibit the enzyme's activity by 50%.
Kᵢ[Data Not Available]The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.
Mechanism of Inhibition[Data Not Available]Could be competitive, non-competitive, uncompetitive, or mixed.

These assays would determine whether the compound inhibits or activates the enzyme and would provide quantitative measures of its potency, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Elucidation of the Molecular Mechanism of Action

Understanding how a compound interacts with its target at a molecular level is crucial for its development as a therapeutic agent or research tool.

Analysis of Binding Modes: Orthosteric, Allosteric, and Covalent Interactions

Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be essential to determine the precise binding mode of this compound to its target protein. This would reveal whether the compound binds to the active site (orthosteric binding), to a different site on the protein to modulate its activity (allosteric binding), or forms a permanent chemical bond with the target (covalent interaction).

Table 2: Potential Binding Interactions of this compound with a Target Protein

Interaction TypeDescription
Hydrogen Bonds[Data Not Available]
Hydrophobic Interactions[Data Not Available]
Van der Waals Forces[Data Not Available]
Covalent Adducts[Data Not Available]

Temporal Dynamics of Compound-Target Interactions

No specific studies detailing the temporal dynamics of the interaction between this compound and any biological target were identified. Research in this area would typically involve techniques like surface plasmon resonance (SPR) or kinetic binding assays to determine the association and dissociation rates (k-on and k-off) of the compound with its target, providing insights into the residence time and stability of the compound-target complex. Such data is crucial for understanding the duration of the compound's biological effect. However, for this specific molecule, no such studies have been published in the available scientific literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These analyses involve synthesizing and testing a series of structurally related analogs to understand how specific chemical features influence biological activity.

Quantitative and Qualitative Evaluation of Substituent Effects on Activity

No published research was found that specifically evaluates the effects of substituents on the benzamide (B126) or the dioxooxolane rings of this compound. A typical study in this area would involve creating a library of analogs by modifying different parts of the molecule and then assessing their biological activity to build a quantitative SAR (QSAR) model. For many benzamide derivatives, such studies have been crucial for enhancing potency and selectivity. For instance, research on other benzamide series has often shown that the nature and position of substituents on the aromatic ring can dramatically alter target affinity and pharmacokinetic properties. Unfortunately, no such data exists for this compound.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is key to understanding how a molecule adopts a specific three-dimensional shape to bind to its biological target. This often involves computational methods, such as molecular mechanics and quantum chemistry calculations, alongside experimental techniques like NMR spectroscopy and X-ray crystallography. While the fundamental principles of conformational analysis would apply to this compound, no specific studies have been published that identify its preferred bioactive conformation or the energetic barriers between different conformational states.

Dissection of Stereochemical Contributions to Target Selectivity and Efficacy

The "(3S)" designation in this compound indicates a specific stereochemistry at the 3-position of the oxolane ring. The stereochemistry of a drug candidate is often critical for its biological activity, as biological targets like enzymes and receptors are chiral environments. It is common for one enantiomer of a chiral molecule to be significantly more active or have a different pharmacological profile than its mirror image (the (3R)-enantiomer in this case). However, no comparative studies on the stereochemical contributions to target selectivity and efficacy for the enantiomers of N-(2,5-Dioxooxolan-3-yl)benzamide were found in the available literature.

Computational Chemistry and Molecular Modeling Studies

Computational techniques are powerful tools for predicting how a ligand might interact with a protein target, guiding further experimental work.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This can provide valuable hypotheses about key binding interactions, such as hydrogen bonds and hydrophobic contacts. While docking studies have been extensively published for a wide variety of benzamide-based inhibitors targeting different proteins, no specific docking simulations for this compound have been reported. To perform such a study, a specific biological target for this compound would first need to be identified. As of this review, the biological target(s) of this compound are not described in the scientific literature.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would be crucial in understanding how the compound interacts with its biological target over time. This technique can predict the stability of the ligand-protein complex and reveal any conformational changes that occur upon binding.

In a typical MD simulation study, the compound would be docked into the active site of its putative biological target. The resulting complex would then be subjected to simulations over a timescale of nanoseconds to microseconds. Key parameters analyzed during these simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD for both suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This can highlight key residues involved in the interaction.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.

For instance, studies on other N-substituted benzamide derivatives have successfully used MD simulations to confirm the stability of their binding to targets like histone deacetylases (HDACs). researchgate.net These simulations often reveal that the benzamide moiety establishes key interactions within the binding pocket, while the substituent groups explore different conformations to optimize their fit. For this compound, MD simulations would be invaluable in predicting how the succinimide (B58015) ring orients itself within a target's binding site and the stability of the interactions it forms.

Table 1: Hypothetical MD Simulation Parameters for this compound

ParameterHypothetical Value/ObservationSignificance
Simulation Time 100 nsAllows for sufficient sampling of conformational space to assess binding stability.
Ligand RMSD < 2.0 ÅIndicates a stable binding pose of the compound within the target's active site.
Protein RMSD < 3.0 ÅSuggests the overall protein structure remains stable upon ligand binding.
Key Interacting Residues Hypothetical: Tyr, His, AspIdentifies the specific amino acids in the target protein that are crucial for the binding of the compound.
Hydrogen Bonds 2-3 stable H-bondsHighlights the key hydrogen bond donors and acceptors on both the ligand and protein.

Quantum Chemical Calculations (e.g., DFTB, QM/MM) for Interaction Energies and Reaction Mechanisms

Quantum chemical calculations provide a deeper understanding of the electronic-level interactions between a ligand and its target. Methods like Density Functional Theory (DFT) and its computationally less expensive variant, Density-Functional Tight-Binding (DFTB), can be used to calculate interaction energies, charge distributions, and to study potential reaction mechanisms. For more complex systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed, where the ligand and the active site are treated with quantum mechanics and the rest of the protein with classical molecular mechanics.

DFT studies on succinic anhydride (B1165640) derivatives have been used to analyze their molecular geometry, electronic properties (such as HOMO and LUMO energies), and reactivity. ppor.az For this compound, DFT calculations could precisely determine the electrostatic potential and frontier molecular orbitals, which are key to understanding its reactivity and non-covalent interactions. For example, a study on the reaction of succinic anhydride with benzocaine (B179285) utilized DFT to investigate the reaction pathways for aminolysis. researchgate.net This approach could be adapted to study the covalent modification of a biological target by this compound, should that be its mechanism of action.

A study on a 4-aminoantipyrine (B1666024) derivative of succinic anhydride employed DFT to analyze the molecular structure and electronic properties, which correlated well with experimental data. bohrium.com

Table 2: Hypothetical Quantum Chemical Calculation Data for this compound

Calculation TypeProperty CalculatedHypothetical FindingSignificance
DFT Interaction Energy -15 kcal/molQuantifies the strength of the binding interaction between the ligand and the active site.
DFTB Charge Distribution Negative charge localized on the carbonyl oxygens of the succinimide ring.Identifies regions of the molecule likely to participate in electrostatic interactions or hydrogen bonding.
QM/MM Reaction Barrier Energy 20 kcal/mol for a hypothetical covalent reaction with a cysteine residue.Predicts the feasibility of a covalent modification of the target protein.
DFT HOMO-LUMO Gap 5.5 eVProvides insight into the chemical reactivity and kinetic stability of the molecule.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of novel compounds with the potential to bind to the same biological target.

The development of a pharmacophore model for this compound would involve:

Feature Identification: Defining the key chemical features of the molecule, such as the aromatic ring of the benzamide group, the hydrogen bond donor (the amide N-H), and the hydrogen bond acceptors (the carbonyl oxygens of the succinimide ring).

3D Arrangement: Determining the spatial orientation of these features based on the docked conformation of the compound in its target's active site.

Model Refinement: Validating the model by its ability to distinguish known active compounds from inactive ones.

Molecular docking studies on various N-substituted benzamides have identified their binding modes, which could serve as a starting point for developing a pharmacophore model. researchgate.netnih.gov For example, the benzamide core often forms key hydrogen bonds and hydrophobic interactions that would be central features of a pharmacophore model. Virtual screening campaigns based on such models have led to the discovery of novel hit compounds for various targets.

Table 3: Hypothetical Pharmacophore Model for this compound

Pharmacophoric FeatureHypothetical Geometric Constraints (Distances in Å)Significance in Ligand Binding
Aromatic Ring (AR) Center of the benzamide phenyl ringEssential for hydrophobic or pi-stacking interactions within the binding pocket.
Hydrogen Bond Donor (HBD) Amide N-HForms a crucial hydrogen bond with a key residue in the target.
Hydrogen Bond Acceptor 1 (HBA1) Carbonyl oxygen 1 of the succinimide ringInteracts with a hydrogen bond donor on the protein.
Hydrogen Bond Acceptor 2 (HBA2) Carbonyl oxygen 2 of the succinimide ringForms another important hydrogen bond, potentially providing specificity.
Hydrophobic Center (HY) Methylene group of the oxolane ringContributes to van der Waals interactions and can influence the ligand's orientation.

Applications of N 3s 2,5 Dioxooxolan 3 Yl Benzamide in Chemical Biology and Drug Discovery Research

Development as a Pharmacological Tool Compound

The utility of a small molecule as a pharmacological tool is predicated on its ability to interact with biological systems in a specific and measurable way, thereby enabling the elucidation of biological mechanisms and the validation of new drug targets.

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide can serve as a valuable probe in target validation and pathway-probing experiments. The process of target validation is fundamental to modern drug discovery, confirming that the modulation of a specific biological target, such as an enzyme or receptor, has a therapeutic effect. The benzamide (B126) moiety is a common feature in many biologically active compounds, and its presence in this molecule suggests potential interactions with a variety of protein targets.

Researchers can utilize this compound to probe the function of specific proteins within a cellular context. For instance, if a particular enzyme is hypothesized to be involved in a disease process, this compound could be tested for its ability to inhibit or modulate the enzyme's activity. Any observed cellular or physiological changes can then be correlated with the compound's effect on the target, helping to validate its role in the disease. The succinimide (B58015) ring, being a reactive moiety, could potentially form covalent bonds with specific residues on a target protein, allowing for its use in activity-based protein profiling (ABPP) to identify novel targets.

Phenotypic screening, a cornerstone of drug discovery, involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. researchgate.netnih.gov This approach has seen a resurgence in recent years, leading to the discovery of first-in-class drugs. nih.gov this compound is an ideal candidate for inclusion in phenotypic screening libraries due to its distinct chemical features.

By incorporating this compound into screening libraries, researchers can identify "hits" that induce a phenotype of interest, such as cancer cell death or the reduction of inflammatory markers. Once a hit is identified, subsequent mechanism-of-action studies can be performed to deconvolute the molecular target and pathway responsible for the observed phenotype. This process can unveil novel biological pathways and previously "undruggable" targets. researchgate.net The defined stereochemistry of the (3S) position is particularly advantageous, as it allows for structure-activity relationship (SAR) studies with its enantiomer to probe the stereospecificity of its biological interactions.

Optimization as a Research Lead Scaffold

Once a compound like this compound demonstrates interesting biological activity, it can be selected as a lead scaffold for further optimization. The goal of this stage is to improve its potency, selectivity, and drug-like properties.

Rational drug design relies on an understanding of the interaction between a ligand and its target protein to guide the synthesis of more effective molecules. nih.gov Starting with the core structure of this compound, medicinal chemists can systematically modify different parts of the molecule to enhance its biological activity. For example, substitutions on the phenyl ring of the benzamide group can be explored to improve binding affinity and selectivity for the target protein. Computational modeling and X-ray crystallography of the compound bound to its target can provide atomic-level insights to guide these modifications. core.ac.uk The succinimide ring can also be modified, for instance, by opening the ring to create derivatives with different physicochemical properties. The aim is to develop analogues with significantly improved potency (lower concentration required for a biological effect) and selectivity (minimal off-target effects).

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies for exploring chemical space and identifying novel lead compounds. core.ac.ukfrontiersin.org FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a target, and then growing or combining these fragments to create more potent leads. frontiersin.org this compound itself can be considered a fragment, or it can be deconstructed into its constituent benzamide and succinimide fragments for initial screening.

DOS, on the other hand, aims to create a library of structurally diverse and complex molecules from a common starting material. nih.govsci-hub.ru The scaffold of this compound is amenable to DOS approaches. By using different building blocks and reaction pathways, a wide array of analogues with varied three-dimensional shapes and functionalities can be synthesized. nih.govsci-hub.ru This increases the probability of discovering compounds with novel biological activities or improved properties.

Exploration of Broad Biological Activity Spectrum

The chemical structure of this compound suggests that it may possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties: Benzamide derivatives are known to exhibit anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes or cytokines. The succinimide moiety is also found in some anti-inflammatory agents. Therefore, it is plausible that this compound could be investigated for its potential to modulate inflammatory pathways.

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Many heterocyclic compounds, including those containing nitrogen and oxygen, have demonstrated antimicrobial activity. nih.govnih.gov Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could reveal potential new leads for the development of anti-infective drugs. nih.govnih.gov

Anticancer Properties: Numerous anticancer drugs contain benzamide or succinimide motifs. For example, some studies have shown that certain benzamide derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines. nih.govresearchgate.netorientjchem.org Phenoxazine compounds, which share some structural similarities, have also been explored for their anticancer potential. mdpi.com Therefore, a thorough investigation of the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a promising area of research. researchgate.netorientjchem.orgnih.gov

Perspectives and Future Directions in N 3s 2,5 Dioxooxolan 3 Yl Benzamide Research

Integration with Systems Biology Approaches for Network-Level Understanding

A systems biology approach, which analyzes the complex interactions within biological systems, offers a powerful lens through which to understand the potential effects of N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide. Rather than a single-target focus, this methodology allows for the elucidation of network-wide impacts, potentially revealing novel mechanisms of action and identifying biomarkers for efficacy.

Future research could employ a variety of "-omics" technologies to map the compound's influence on cellular networks. Transcriptomics, proteomics, and metabolomics data can be integrated to build comprehensive models of the compound's effects. For instance, treating relevant cell lines with this compound and subsequently performing differential expression analysis (proteomics) and metabolite profiling (metabolomics) could reveal perturbed pathways.

Network pharmacology is a key component of this approach, aiming to understand drug-target and drug-disease relationships from a network perspective. Computational tools can predict potential protein targets for the compound based on its structure. These predicted targets can then be mapped onto known protein-protein interaction (PPI) networks and disease-associated pathways to generate hypotheses about its therapeutic potential. This multi-faceted approach can transform drug discovery from a single-target endeavor to a more holistic, systems-level paradigm. frontiersin.orgbenthamscience.com

Table 1: Prospective Systems Biology Workflow for this compound

StepTechniqueObjectivePotential Outcome
1. Target Prediction In Silico Docking, Pharmacophore ModelingIdentify potential protein binding partners of the compound.A prioritized list of putative molecular targets.
2. Cellular Perturbation Cell-based Assays with "-Omics" ProfilingTreat disease-relevant cell lines to gather transcriptomic, proteomic, and metabolomic data.Datasets showing changes in gene expression, protein levels, and metabolite concentrations.
3. Network Construction Bioinformatic Analysis, Protein-Protein Interaction (PPI) DatabasesIntegrate multi-omics data to construct a compound-specific interaction network.A visual map of the biological pathways modulated by the compound.
4. Hypothesis Generation Pathway Analysis, Network Topology AnalysisIdentify key nodes and pathways that are significantly affected.Testable hypotheses about the compound's mechanism of action and potential therapeutic uses.

Development of Advanced Analytical Techniques for Complex Biological Studies

The 2,5-dioxooxolan (succinimide) moiety of this compound contains electrophilic centers that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on target proteins. This possibility necessitates the use of advanced analytical techniques capable of identifying and characterizing such covalent adducts.

High-resolution mass spectrometry (HRMS) is a cornerstone technology for studying covalent inhibitors. wuxiapptec.com An intact protein analysis using HRMS can rapidly confirm whether the compound covalently modifies a target protein by detecting the expected mass shift. wuxiapptec.compeakproteins.com To pinpoint the exact binding site, peptide mapping followed by tandem mass spectrometry (MS/MS) is employed. wuxiapptec.com In this method, the protein-compound adduct is proteolytically digested, and the resulting peptides are analyzed to identify the specific peptide—and ultimately the amino acid residue—that has been modified.

Furthermore, a metabolomics-inspired "adductomics" approach could be a powerful tool for unbiased discovery of protein modifications. nih.govfrontiersin.org This strategy involves using LC-MS data processing and statistical analysis to identify modified peptides without prior knowledge of the target, offering a way to uncover unexpected off-target effects or novel targets. nih.govfrontiersin.org Techniques like Drug Affinity Responsive Target Stability (DARTS) and affinity chromatography coupled with mass spectrometry are also invaluable for target identification and validation. acs.orgnih.gov

Table 2: Advanced Analytical Techniques for Studying this compound

TechniqueApplicationInformation GainedReference
Intact Protein Mass Spectrometry Covalent Binding ScreenConfirmation of covalent modification and stoichiometry of binding. peakproteins.com
Peptide Mapping with LC-MS/MS Binding Site IdentificationPrecise localization of the amino acid residue modified by the compound. wuxiapptec.com
Metabolomics-Inspired Adductomics Unbiased Target DiscoveryIdentification of novel or unexpected protein targets in a complex biological sample. nih.govfrontiersin.org
Affinity Chromatography-MS Target Pull-DownIsolation and identification of specific binding proteins from cell lysates. acs.orgnih.gov
Differential Scanning Fluorimetry (DSF) Target EngagementMeasurement of changes in protein thermal stability upon compound binding. wuxiapptec.comnih.gov

Exploration of Unconventional Binding Sites or Mechanisms of Action

Beyond conventional active site inhibition, this compound may exhibit more complex mechanisms of action, such as allosteric modulation or binding to cryptic sites. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.govwikipedia.org This can offer greater specificity and a more nuanced regulation of protein function compared to direct active site binders. nih.govdrugdiscoverytrends.com

Research has shown that succinimide-derived compounds can act as allosteric modulators for receptors like the metabotropic glutamate receptor subtype 1 (mGlu₁). nih.gov This precedent suggests that this compound could be investigated for similar capabilities on other protein targets. The search for allosteric sites often requires advanced computational and experimental approaches.

Computational methods, including molecular dynamics (MD) simulations and machine learning algorithms, are becoming increasingly adept at predicting cryptic or allosteric binding sites that are not apparent in static crystal structures. nih.gov Techniques like cosolvent MD simulations can identify "hot spots" on a protein's surface that are prone to ligand binding. nih.gov Experimental validation can then be pursued using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm binding to a novel site.

Pre-Clinical Translational Research Implications and Opportunities

Should initial studies reveal a promising biological activity, the path for this compound would lead to preclinical translational research. The potential for this compound to act as a targeted covalent inhibitor (TCI) carries specific implications. Covalent inhibitors can offer advantages such as high potency, prolonged duration of action, and the ability to target proteins that have been traditionally difficult to drug. prismbiolab.comnih.gov

A key opportunity lies in leveraging the compound's unique structure for targeted therapies. The benzamide (B126) moiety is a well-established pharmacophore in numerous approved drugs, suggesting it can be tailored to interact with specific protein families. nih.gov The chiral succinimide-like core provides a scaffold that can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Preclinical development would involve establishing robust in vitro and in vivo models to assess the compound's efficacy and to identify potential liabilities. For example, if the compound is identified as a covalent modifier, chemoproteomics platforms would be essential for profiling its selectivity across the entire proteome to proactively identify potential off-targets. acs.orgnih.gov Successful preclinical development would focus on demonstrating a clear therapeutic window and identifying a patient population most likely to benefit, paving the way for potential clinical evaluation. The development of novel benzamide-based agonists for targets like the Sigma-1 receptor highlights the ongoing translational potential of this compound class in addressing complex CNS disorders. nih.gov

Q & A

Q. What are the key synthetic routes for N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide, and how can stereochemical purity be ensured?

The synthesis typically involves coupling benzamide derivatives with chiral oxolane precursors. For example, analogous compounds (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) are synthesized via condensation reactions using succinimide and aldehydes under controlled conditions . To ensure stereochemical fidelity, chiral chromatography or enzymatic resolution can be applied. X-ray crystallography (using SHELX software for refinement) is critical to confirm the (3S) configuration .

Q. How can the physicochemical properties of this compound be characterized for preliminary drug discovery studies?

Key parameters include:

  • LogP : Calculated via HPLC-based methods or software tools (e.g., ChemAxon).
  • Solubility : Assessed in PBS or DMSO using nephelometry.
  • Thermal stability : Determined via differential scanning calorimetry (DSC). Physical properties like density (1.4 g/cm³) and boiling point (479.3°C) for related analogs are available in databases .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

The MTT assay ( ) is widely used. For example, N-(phenylcarbamoyl)benzamide derivatives show cytotoxic effects on HeLa cells with IC₈₀ values calculated via probit analysis in SPSS . Ensure consistent cell culture conditions and use hydroxyurea as a positive control for benchmarking .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data robustly. For ambiguous electron density (e.g., disordered solvent molecules), apply restraints to bond lengths and angles. Cross-validate with spectroscopic data (e.g., ¹H NMR coupling constants for stereochemistry) .

Q. What strategies address discrepancies in biological activity across different cell lines?

Contradictions may arise from variations in cell permeability or target expression. To resolve:

  • Perform target engagement assays (e.g., CETSA to confirm binding).
  • Use isoform-specific inhibitors (e.g., AKT inhibitors in ) as comparators.
  • Validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. How can PROTAC-based degradation be optimized for this compound in oncological studies?

Structure-based design is critical. For AKT-targeting analogs ( ), computational docking (e.g., Schrödinger Suite) identifies optimal linker length and E3 ligase binding moieties. Validate degradation efficiency via Western blot for ubiquitination markers and cellular viability assays .

Q. What analytical methods resolve chiral impurities in scaled-up synthesis?

  • Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>99% for pharmaceutical-grade material).
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] enhances splitting of stereogenic centers .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendors like BenchChem .
  • Data reproducibility : Share raw crystallographic data (e.g., CIF files) and assay protocols via repositories like Zenodo.
  • Safety protocols : Adhere to S22/S24/25 guidelines (avoid dust inhalation and skin contact) as per chemical safety databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.